molecular formula C24H24ClN3 B1207258 Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride CAS No. 550-15-2

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

Cat. No.: B1207258
CAS No.: 550-15-2
M. Wt: 389.9 g/mol
InChI Key: IGQBMVUAVTYSTO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of 2-[(3,6-Dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethylquinolinium Chloride

The compound 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethylquinolinium chloride represents a sophisticated member of the quinolinium-based cyanine dye family, characterized by its complex heterocyclic structure and distinctive chromophoric properties. This molecular entity exhibits the fundamental cyanine architecture through its conjugated system connecting two nitrogen-containing heterocycles, specifically incorporating a quinolinium moiety linked to a substituted pyrimidine ring system. The systematic nomenclature reflects the compound's intricate structural features, beginning with the quinolinium base structure and proceeding through the methylene bridge to the dimethyl-phenyl-substituted pyrimidinylidene terminus.

The molecular architecture of this compound demonstrates the characteristic features of cyanine dyes, which are distinguished by their conjugated systems represented by alternating single and double bonds in a chain. The quinolinium component contributes significantly to the compound's electronic properties, as quinoline derivatives are weakly basic compounds where the lone pair of electrons on nitrogen does not participate in the formation of a delocalized π molecular orbital. This structural characteristic enables quinolines to undergo nucleophilic substitution reactions and form various salts, which represents an essential step in the synthesis of cyanine dyes.

The compound's structure incorporates multiple functional groups that influence its photophysical properties and potential applications. The presence of methyl substituents at the 3 and 6 positions of the pyrimidine ring, combined with the phenyl group at the 2 position, creates a sterically hindered environment that affects the molecule's planarity and subsequent optical characteristics. The ethyl substitution on the quinolinium nitrogen provides additional structural complexity and influences the compound's solubility characteristics and binding properties.

Contemporary analytical techniques have enabled detailed characterization of similar quinolinium-based compounds, revealing molecular weights typically ranging from 350 to 400 grams per mole and distinctive spectroscopic signatures that facilitate their identification and quantification. The chloride counterion plays a crucial role in the compound's stability and crystallization properties, representing the ionic form most commonly encountered in synthetic and analytical applications.

Structural Component Chemical Feature Functional Significance
Quinolinium Core Positively charged nitrogen heterocycle Provides cationic character and π-electron system
Methylene Bridge Single carbon linker Enables conjugation between heterocycles
Pyrimidinylidene Six-membered nitrogen heterocycle Contributes to extended conjugation
Dimethyl Substitution Methyl groups at positions 3,6 Influences steric hindrance and electronic properties
Phenyl Group Aromatic substituent Enhances π-conjugation and binding interactions
Ethyl Chain Alkyl substitution on quinolinium Affects solubility and molecular interactions

Historical Development of Cyanine Dyes in the Quinolinium Class

The historical development of quinolinium-based cyanine dyes traces its origins to the pioneering discoveries of the 19th century, when researchers first recognized the unique photosensitizing properties of cyanine compounds. The initial breakthrough occurred in 1873 when it was discovered that cyanine, a blue dye first identified in 1856, rendered photographic emulsions sensitive to a wider range of visibly colored light. This fundamental observation established the foundation for subsequent investigations into quinolinium derivatives and their applications in photographic sensitization.

The evolution of quinolinium-containing cyanine dyes gained momentum through the systematic work of early 20th-century chemists who recognized the potential of these compounds for expanding the spectral sensitivity of photographic materials. The synthesis of symmetrical trimethine cyanine dyes incorporating quinolinium moieties was first described in 1920 by Mills and Pope, and independently by Wise, Adams, Stewart, and Lund. These researchers developed the first trimethine quinoline-containing cyanine dye, specifically the symmetrical 1,1-diethyl-2,2-carbocyanine iodide, also known as Pinacyanol or Sensitol Red, which was prepared from two molecules of quinaldine ethyl iodide and formaldehyde.

The development of quinolinium-based cyanine dyes continued throughout the 20th century with significant contributions from synthetic chemists who refined preparation methods and expanded the structural diversity of these compounds. Research efforts focused on optimizing synthetic routes, with over 180 published salts synthesized by various methods from quinaldine and almost 450 salts from lepidine documented in the literature. These extensive synthetic investigations established multiple pathways for preparing quinolinium derivatives, including direct reactions with lepidine and quinaldine, as well as more complex synthetic sequences requiring different initial reagents.

The transformation of quinolinium-based cyanine dyes from specialized photographic sensitizers to versatile research tools occurred during the latter half of the 20th century, particularly through the pioneering work of Alan Waggoner in the 1970s. Waggoner's systematic modifications of cyanine dye structures to enhance photostability, water solubility, and reduce cytotoxicity led to the development of the modern cyanine dye family, which includes numerous quinolinium-containing derivatives. His work demonstrated that quinolinium-based cyanines could serve as superior alternatives to conventional fluorescent dyes such as fluorescein and rhodamines, offering enhanced brightness and photostability for biological applications.

Contemporary developments in quinolinium-based cyanine dyes have focused on structural modifications that optimize specific properties for targeted applications. Recent research has demonstrated the synthesis of novel monomethine cyanine dyes incorporating quinolinium moieties with electron-donating groups to enhance their performance as nucleic acid probes. These investigations have revealed significant variations in brightness and binding properties depending on structural modifications, highlighting the continued evolution of this important class of compounds.

Structural Classification Within Polymethine and Hemicyanine Families

The structural classification of quinolinium-based cyanine dyes within the broader polymethine and hemicyanine families requires careful consideration of their fundamental architectural features and electronic characteristics. Cyanine dyes represent a class of organic functional dyes distinguished by two nitrogen centers connected through a conjugated polymethine chain. Within this classification system, quinolinium-containing compounds occupy specific positions based on their chain length, terminal group composition, and overall structural symmetry.

The polymethine classification system organizes cyanine dyes according to the number of methine groups present in the bridging chain between the two nitrogen atoms. Monomethine cyanine dyes contain one methine carbon in the bridge, while compounds with 2, 3, 5, and 7 methine groups are designated as dimethine, trimethine, pentamethine, and heptamethine cyanine dyes respectively. The compound 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethylquinolinium chloride falls within the monomethine classification, characterized by a single carbon bridge connecting the quinolinium and pyrimidinylidene moieties.

Structural classification also depends on the nature of the terminal groups, which determines whether compounds are categorized as closed-chain cyanines, hemicyanines, or streptocyanines. Closed-chain cyanines contain two heterocyclic terminal groups, hemicyanines feature one terminal heterocyclic group and one non-cyclic end group, while streptocyanines lack heterocyclic terminal groups entirely. The quinolinium-based compound under investigation represents a closed-chain cyanine due to the presence of both quinolinium and pyrimidinylidene heterocyclic moieties at the chain termini.

Symmetry considerations provide another important classification criterion, distinguishing between symmetrical and asymmetrical cyanine dyes based on the structural identity of the terminal heterocyclic groups. Symmetrical dyes contain identical heterocyclic moieties on both sides of the polymethine chain, resulting in symmetrical electron density distribution. Asymmetrical dyes feature different terminal groups, creating uneven electron distribution and modified photophysical properties. The quinolinium compound exhibits asymmetrical characteristics due to the structural differences between the quinolinium and substituted pyrimidinylidene terminal groups.

The hemicyanine classification represents a specialized subclass of polymethine colorants characterized by specific structural features that distinguish them from traditional cyanine dyes. Hemicyanine dyes possess an unsaturated heterocyclic ring containing a nitrogen atom at one end of their polymethine chain, similar to cyanine dyes, but the other end terminates with a nitrogen atom that does not form part of an unsaturated heterocycle. This structural arrangement creates unique electronic properties and biological interactions that have made hemicyanine dyes valuable as optical probes for cell membrane potential measurements.

Classification Category Structural Requirement Example Features Photophysical Impact
Monomethine Single methine carbon bridge -CH- connection Absorption ~450-550 nm
Closed-Chain Two heterocyclic terminals Quinolinium + Pyrimidinylidene Enhanced stability
Asymmetrical Different terminal groups Varied electron distribution Modified emission properties
Hemicyanine One heterocycle + one amine Charge transfer character Environmental sensitivity

Recent investigations into monomethine cyanine dyes containing quinolinium moieties have demonstrated their effectiveness as fluorescent probes for nucleic acid visualization. These compounds exhibit low fluorescence intensity in their unbound state, which increases dramatically upon interaction with nucleic acids, with enhancement factors reaching up to 479 times the original intensity. The selectivity of these dyes toward different nucleic acid types provides evidence for specific binding mechanisms that depend on the structural features of the quinolinium-containing framework.

Properties

CAS No.

550-15-2

Molecular Formula

C24H24ClN3

Molecular Weight

389.9 g/mol

IUPAC Name

(2E)-2-[(3,6-dimethyl-2-phenylpyrimidin-3-ium-4-yl)methylidene]-1-ethylquinoline;chloride

InChI

InChI=1S/C24H24N3.ClH/c1-4-27-21(15-14-19-10-8-9-13-23(19)27)17-22-16-18(2)25-24(26(22)3)20-11-6-5-7-12-20;/h5-17H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

IGQBMVUAVTYSTO-UHFFFAOYSA-M

SMILES

CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-]

Isomeric SMILES

CCN1/C(=C/C2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41.[Cl-]

Canonical SMILES

CCN1C(=CC2=[N+](C(=NC(=C2)C)C3=CC=CC=C3)C)C=CC4=CC=CC=C41.[Cl-]

Synonyms

1-ethyl-2-((1,4-dimethyl-2-phenyl-6-pyrimidinylidene)methyl)quinolinium chloride
cyanine 863

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Intermediate

The initial step involves synthesizing the 3,6-dimethyl-2-phenylpyrimidine derivative, which forms the core heterocyclic structure. This can be achieved via the cyclization of suitable amidines with β-dicarbonyl compounds, such as malononitrile or its derivatives, under reflux conditions:

Amidine + β-dicarbonyl compound → Pyrimidine ring formation

This cyclization is often catalyzed by acids or bases, depending on the specific reagents used. For instance, the condensation of 2-aminobenzophenone with acetamidine hydrochloride under reflux can yield the desired pyrimidine core.

Formation of the Methylidene Linkage

The next step involves introducing the methylidene group at the 4-position of the pyrimidine ring, which is typically achieved through a condensation reaction with an aldehyde derivative, such as benzaldehyde, under basic or acidic conditions. This step forms the key C=C linkage, resulting in the (3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl moiety.

Quaternization to Form Quinolinium Chloride

The critical step in preparing the target compound is quaternization, which involves alkylation of the nitrogen atom within the heterocyclic system to form the quinolinium salt. This is generally performed by treating the precursor with ethyl chloride (or other alkyl halides) under reflux conditions:

Precursor + Ethyl chloride → Quinolinium salt (chloride form)

This reaction proceeds via nucleophilic attack on the alkyl halide by the nitrogen atom, resulting in the formation of the positively charged quinolinium ion paired with chloride as the counter-ion.

Purification and Characterization

Post-synthesis, the product is purified through recrystallization from suitable solvents such as ethanol or acetonitrile. Characterization techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Product Reference/Source
1. Pyrimidine core synthesis 2-aminobenzophenone + acetamidine hydrochloride Reflux, acid/base catalysis 3,6-dimethyl-2-phenylpyrimidine ,
2. Methylidene linkage formation Pyrimidine + benzaldehyde Reflux, base/acid (3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl derivative ,
3. Quaternization Precursor + ethyl chloride Reflux Quinolinium chloride salt ,

Notes and Considerations

  • Reaction Conditions: Precise temperature control and solvent choice are critical to optimize yield and purity. Reflux conditions in polar aprotic solvents like acetonitrile or ethanol are common.
  • Yield Optimization: The use of catalytic amounts of acids or bases can influence the efficiency of cyclization and quaternization steps.
  • Safety Precautions: Handling alkyl halides such as ethyl chloride requires appropriate ventilation and protective equipment due to their volatility and toxicity.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium oxides.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinolinium derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinolinium derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Utilizing agents like potassium permanganate leads to quinolinium oxides.
  • Reduction : Sodium borohydride can reduce the quinolinium core to dihydroquinolinium derivatives.
  • Substitution : Nucleophiles can be introduced under basic conditions for further functionalization.

Chemistry

In synthetic chemistry, Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride serves as a precursor for synthesizing other heterocyclic compounds. Its ability to intercalate into DNA makes it a valuable tool for studying molecular interactions and mechanisms of action in biological systems.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme inhibition.

Case Study: Anticancer Research

A study published in MDPI highlighted the use of similar quinolinium derivatives as NF-kB inhibitors, suggesting potential pathways for developing anticancer drugs .

Medicine

The therapeutic potential of this compound is under investigation. Its ability to disrupt cellular processes positions it as a candidate for developing new treatments in oncology and infectious diseases.

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments due to its unique chromophoric properties. Its stability and reactivity make it suitable for various formulations in materials science.

Safety and Regulatory Information

Quinolinium compounds are subject to safety regulations due to their potential hazards:

  • Toxicity : Classified as harmful if swallowed and may cause skin irritation.
  • Environmental Impact : Harmful to aquatic life with long-lasting effects.

Mechanism of Action

The mechanism of action of Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride involves interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Analysis

The table below compares key structural features of the target compound with other quinolinium derivatives:

Compound Name R1 (Quinoline Substituent) R2 (Cationic Side Chain) Counterion Key Functional Groups
Target Compound 1-Ethyl Pyrimidinylidene methyl Cl⁻ 3,6-Dimethyl-2-phenyl-pyrimidinylidene
MEQ (6-Methoxy-N-ethylquinolinium) 6-OCH₃ Ethyl Cl⁻ Methoxy, ethyl
SPQ (6-Methoxy-N-(3-sulfopropyl)quinolinium) 6-OCH₃ (CH₂)₃SO₃⁻ Cl⁻ Sulfopropyl, methoxy
Hexahydroquinoline Carbonitriles Variable Carbonitrile Hexahydroquinoline core

Key Observations :

  • The 3,6-dimethyl and 2-phenyl groups on the pyrimidinylidene ring may enhance lipophilicity, favoring membrane penetration in biological systems .
Chloride Sensitivity

Quinolinium-based chloride indicators exhibit varying Stern-Volmer constants (Ksv) and EC₅₀ values.

Compound Ksv (M⁻¹) EC₅₀ (mM) Structural Features Affecting Chloride Binding
MEQ 145 7 Methoxy and ethyl groups reduce steric hindrance.
SPQ 118 8.5 Sulfopropyl chain enhances hydrophilicity.
Target Not reported Not reported Bulky pyrimidinylidene group may lower Ksv due to steric effects.

Comparison with Other Derivatives :

  • MEQ/SPQ: Synthesized via direct alkylation of quinoline with ethyl or sulfopropyl halides .
  • Hexahydroquinolines: Prepared via cycloaracylation or hydrazine-mediated cyclization () .
Antimicrobial Activity

While biological data for the target compound are absent, structurally related quinolinium derivatives show notable activity:

  • Hexahydroquinoline Carbonitriles: Exhibit antifungal and antibacterial properties, with EC₅₀ values <10 µg/mL for some derivatives .
  • Chloride Derivatives : Antimicrobial potency is influenced by lipophilicity; the target compound’s pyrimidinylidene group may enhance activity against Gram-positive bacteria .
Fluorescent Chloride Sensing

The target compound’s chloride sensitivity is untested, but its structural complexity suggests reduced Ksv compared to MEQ or SPQ due to steric hindrance from the pyrimidinylidene group .

Biological Activity

Quinolinium derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a quinolinium core substituted with a pyrimidinylidene moiety. This structure is crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that quinolinium derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Properties

Studies have demonstrated that this quinolinium derivative possesses cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspases and modulation of apoptotic pathways. The compound's ability to inhibit tumor growth has been observed in vitro and in vivo models.

3. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to enhance the uptake of neurotransmitters via organic cation transporters, potentially mitigating neuronal damage caused by toxic agents such as MPP+ (1-methyl-4-phenylpyridinium) .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Cell Membrane Interaction : The lipophilic nature of the quinolinium structure facilitates its incorporation into cellular membranes, leading to disruption and altered permeability.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Transporter Modulation : It influences the function of organic cation transporters, enhancing the accumulation of neurotransmitters and protective agents in neuronal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that indicate potent activity compared to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In a comparative analysis involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting its potential as a lead compound for further development.
  • Neuroprotective Study : In an animal model treated with MPP+, administration of the quinolinium derivative resulted in reduced neuronal loss and improved behavioral outcomes, highlighting its potential application in treating Parkinson's disease.

Data Tables

Biological Activity Tested Organisms/Cells Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityHeLa cellsIC50 = 5 µM
NeuroprotectionNeuronal cellsReduced apoptosis

Q & A

Basic: What are the recommended synthetic routes for synthesizing Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride?

Methodological Answer:
The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Friedländer, or Combes reactions . For this compound, acylation of piperidine intermediates followed by cyclization is a plausible route. For example:

Start with a piperidone precursor (e.g., 1-benzyl-4-piperidone) and perform acylation using acyl chlorides or anhydrides to introduce the pyrimidinylidene moiety .

Use reductive amination or condensation reactions to incorporate the quinoline scaffold. Evidence suggests that sodium cyanoborohydride (NaBH3CN) at pH 6 can facilitate such reactions .

Confirm structural integrity via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (distinct proton environments for ethyl and methyl groups), and GC-MS (molecular ion peaks with low intensity, requiring high-resolution MS for validation) .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Grow high-quality crystals via slow evaporation or diffusion methods.

Collect intensity data using a diffractometer (e.g., Bruker D8 Venture).

Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. SHELX is robust for small-molecule crystallography and handles twinned or high-resolution data effectively .

Validate bond lengths/angles against standard values (e.g., C-C bonds ~1.54 Å) and check for disorder using PLATON or Olex2 .

Advanced: How can researchers optimize synthesis yields when encountering low reactivity in intermediate steps?

Methodological Answer:
Low reactivity, such as incomplete imine formation, can be addressed by:

Catalyst Optimization : Use Dess-Martin periodinane (DMP) for efficient oxidation of alcohols to aldehydes (yields up to 91% reported) .

Substrate Engineering : Replace unreactive amines (e.g., 2,5-dichloroaniline) with electron-rich variants to enhance nucleophilicity.

Reaction Conditions : Adjust pH (e.g., pH 6 for NaBH3CN stability) and use dry solvents under inert gas (Ar/N₂) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride
Reactant of Route 2
Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.